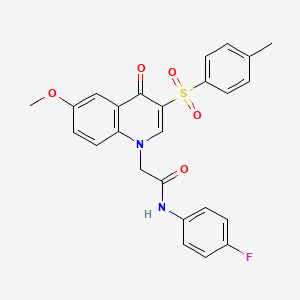

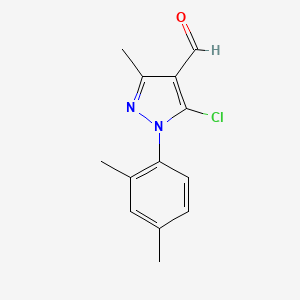

![molecular formula C7H13N B2794025 1-Methyl-2-azabicyclo[2.2.1]heptane CAS No. 1891076-96-2](/img/structure/B2794025.png)

1-Methyl-2-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Methyl-2-azabicyclo[2.2.1]heptane” is a chemical compound with the molecular formula C6H11N . It is also known as 1-azabicyclo[2.2.1]heptane .

Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . Another method involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .Molecular Structure Analysis

The molecular structure of 1-Methyl-2-azabicyclo[2.2.1]heptane is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-2-azabicyclo[2.2.1]heptane include a molecular weight of 97.158 Da, a density of 1.0±0.1 g/cm3, a boiling point of 122.8±8.0 °C at 760 mmHg, and a vapor pressure of 13.7±0.2 mmHg at 25°C .Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis

1-Methyl-2-azabicyclo[2.2.1]heptane has been utilized in microwave-assisted synthesis processes. For instance, a study demonstrated the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing unusual endo-selectivity due to the 7-azabicyclo[2.2.1]heptane skeleton (Onogi, Higashibayashi, & Sakurai, 2012).

Conversion to 2-azabicyclo[2.2.1]heptanes

Research has explored the conversion of 2-azatricyclo[2.2.1.0<sup>1,6</sup>]heptane to 2-azabicyclo[2.2.1]heptanes. This conversion process highlights the synthesis versatility of such compounds (Portoghese & Sepp, 1973).

Investigation of Nitrogen Inversion Barriers

The compound has been significant in studies investigating nitrogen inversion barriers. One study used low-temperature 13C NMR measurements to explore the stability and inversion rate constants in 2-methyl-2-azabicyclo[2.2.1]heptane isomers (Forsyth, Zhang, & Hanley, 1996).

Bromine Addition Reactions

A study investigated the addition of bromine to 2-methyl-2-azabicyclo[2.2.1]hept-5-ene, which yielded unexpected products, providing insights into the reactivity of the azabicycloheptane structure (Bulanov, Sosonyuk, & Zyk, 2001).

Synthesis of Amino Acid Derivatives

The compound has been used in the asymmetric synthesis of bicyclic amino acid derivatives, particularly through Aza-Diels-Alder reactions in aqueous solutions. This demonstrates its utility in the creation of complex organic molecules (Waldmann & Braun, 1991).

Epibatidine Analogues Synthesis

1-Methyl-2-azabicyclo[2.2.1]heptane derivatives have been utilized as key intermediates in synthesizing novel epibatidine analogues. Such research highlights its potential in developing new compounds with specific biological activities (Malpass & White, 2004).

Safety and Hazards

The safety data sheet for a similar compound, 2-Azabicyclo[2.2.1]heptane, indicates that it is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is highly flammable, may be fatal if swallowed and enters airways, causes skin irritation, and may cause drowsiness or dizziness .

Mecanismo De Acción

Target of Action

The primary targets of 1-Methyl-2-azabicyclo[22Similar compounds like 2-azabicyclo[221]heptanes have been reported to interact with orexin receptors . Orexin receptors play a significant role in regulating sleep-wake states, addiction, panic, and anxiety .

Mode of Action

The exact mode of action of 1-Methyl-2-azabicyclo[22It’s synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

The specific biochemical pathways affected by 1-Methyl-2-azabicyclo[22The compound’s synthesis involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes , which could potentially affect various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-azabicyclo[22It’s known that the compound is a multi-cyclic organic compound , which suggests it may have unique pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 1-Methyl-2-azabicyclo[22Similar compounds have been used as organic synthesis intermediates, which can be used to prepare other organic compounds .

Action Environment

1-Methyl-2-azabicyclo[2.2.1]heptane is a colorless to light yellow liquid with a distinctive odor . It’s unstable at room temperature and volatile . It has low polarity, is insoluble in water, but can dissolve in organic solvents . These properties suggest that environmental factors such as temperature, humidity, and solvent type could influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1-methyl-2-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7-3-2-6(4-7)5-8-7/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSSFJBYDTLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1891076-96-2 |

Source

|

| Record name | 1-methyl-2-azabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

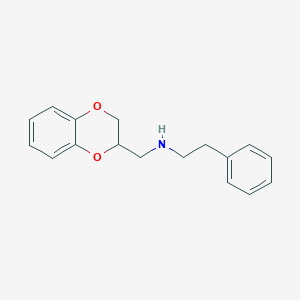

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793947.png)

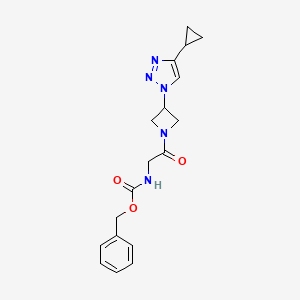

![3-Cyclopropylidene-8-(4-fluorobenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2793948.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2793952.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2793956.png)

![2-[2-[1-(2,5-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2793958.png)

![2-[4-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2793959.png)

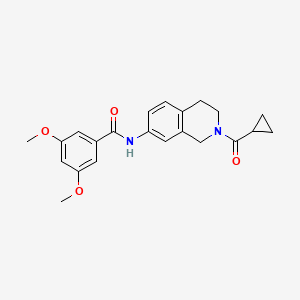

![N-Ethyl-N-[2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2793961.png)

![6-[5-(3,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2793962.png)